REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[S:9](=O)(=[O:12])([OH:11])[OH:10]>ClC1C=CC=CC=1Cl>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][C:4]=1[S:9]([OH:12])(=[O:11])=[O:10]
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Name
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|
Quantity
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31 g
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Type
|
reactant
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Smiles
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BrC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
9.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
180 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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to cool to room temperature
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Type
|
FILTRATION
|
Details
|
is then filtered
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Type
|
WASH
|
Details
|
The residue is washed with dichloromethane
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)Br)S(=O)(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |